molecular formula C16H21N3O5 B2654165 Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate CAS No. 491867-84-6

Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate

Cat. No. B2654165
CAS RN: 491867-84-6
M. Wt: 335.36
InChI Key: GGMMHKSXTOMDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is a chemical compound that can be purchased online for pharmaceutical testing . It is a compound that incorporates the benzo[d][1,3]dioxole subunit .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular formula of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is C16H21N3O5 . Its molecular weight is 335.36 .

Scientific Research Applications

Crystal Structure and Synthesis

  • A study by Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of a closely related compound, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," showcasing the conformation of molecules within the crystal and emphasizing its potential for further research applications in drug design and synthesis (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives from a reaction involving ester ethoxycarbonylhydrazones, demonstrating moderate to good antimicrobial activities against various microorganisms. This research underscores the compound's potential as a precursor in developing antimicrobial agents (Bektaş et al., 2007).

Mycobacterium Tuberculosis DNA GyrB Inhibition

  • Reddy et al. (2014) described the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives as inhibitors of Mycobacterium tuberculosis DNA GyrB, highlighting their significant potential in developing new antitubercular agents (Reddy et al., 2014).

Organic Crystal Engineering

  • Research by Weatherhead-Kloster et al. (2005) focused on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], derived from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, offering insights into crystal engineering and molecular interactions critical for drug design (Weatherhead-Kloster et al., 2005).

Antibacterial Activities

  • Desai and Chikhalia (2005) explored the antibacterial activities of synthesized 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, finding them highly active against both Gram-positive and Gram-negative bacteria. This suggests the compound's utility in creating effective antibacterial agents (Desai & Chikhalia, 2005).

properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-2-22-16(21)19-7-5-18(6-8-19)10-15(20)17-12-3-4-13-14(9-12)24-11-23-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMHKSXTOMDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate

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